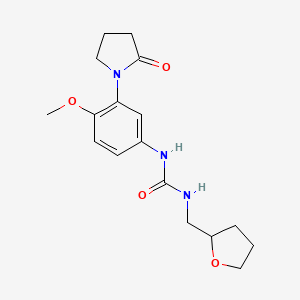
1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related urea derivatives involves multi-step processes, including carbonylation reactions and substitution reactions. For example, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea involved a carbonylation reaction followed by the addition of 4-methoxyaniline, yielding a product confirmed by various spectroscopic methods, including FTIR, UV-VIS, 1H and 13C NMR spectroscopy, and high resolution mass spectrometry (Sarantou & Varvounis, 2022).
科学的研究の応用
Enzyme Inhibition and Anticancer Investigations
Urea derivatives, including those similar to the subject compound, have been studied for their potential in enzyme inhibition and anticancer activities. One study synthesized various urea derivatives and tested them against enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. A significant effect on prostate cancer cell lines was observed, indicating potential applications in cancer treatment (Mustafa et al., 2014).
Catalysis in Organic Synthesis
Research on heterocyclic derivatives has shown that these compounds can be involved in reactions like oxidative carbonylation to produce a variety of derivatives including tetrahydrofuran and oxazoline, highlighting their role in organic synthesis (Bacchi et al., 2005).
Biotransformation Applications
Certain urea derivatives have been explored for their regioselective enzymatic acylation, particularly in biocatalysis. This includes their use in greener substitutes for traditional solvents, which could have implications in developing more sustainable chemical processes (Simeó et al., 2009).
Structural Studies and Crystallography
The crystal structure of compounds like 1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-((tetrahydrofuran-2-yl)methyl)urea has been analyzed to understand their molecular arrangement better. Such studies are crucial in the field of material science and pharmaceuticals, where molecular structure determines function (Kang et al., 2015).
Inhibitory Activity Against Various Enzymes
Compounds with a similar structure have been tested for their inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These studies are significant in understanding how these compounds can be used in therapeutic applications (Sujayev et al., 2016).
Antimicrobial Activities
Some derivatives of urea have shown promising antimicrobial activities, which can be explored further for developing new antibacterial and antifungal agents (Reddy et al., 2003).
特性
IUPAC Name |
1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-15-7-6-12(10-14(15)20-8-2-5-16(20)21)19-17(22)18-11-13-4-3-9-24-13/h6-7,10,13H,2-5,8-9,11H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOZTTXXDUBBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2CCCO2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

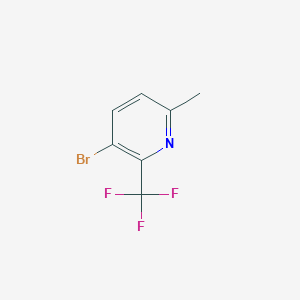
![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2483682.png)
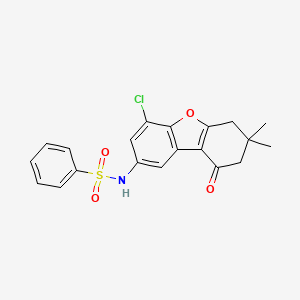
![N-(2,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2483685.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2483687.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2483691.png)


![N-ethyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2483696.png)
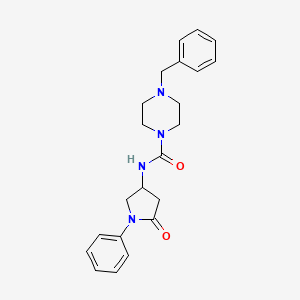
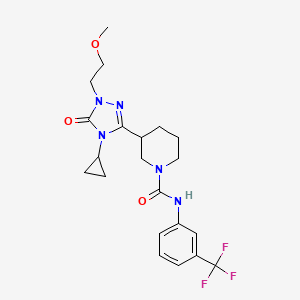
![1'-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483699.png)